

# Application Notes and Protocols: AcrB-IN-4 Checkerboard Assay with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, largely driven by the overexpression of efflux pumps. The Acriflavine resistance protein B (AcrB) is a key component of the AcrAB-TolC multidrug efflux pump system in many Gramnegative pathogens, responsible for extruding a broad range of antibiotics from the bacterial cell.[1][2] The development of AcrB inhibitors, such as **AcrB-IN-4**, represents a promising strategy to restore the efficacy of existing antibiotics.[3]

These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic activity of **AcrB-IN-4** with various antibiotics. The checkerboard assay is a robust in vitro method to quantify the degree of synergy, additivity, or antagonism between two antimicrobial agents.[4][5]

# **Principle of the Checkerboard Assay**

The checkerboard assay involves testing serial dilutions of two compounds, in this case, an antibiotic and **AcrB-IN-4**, both alone and in combination. This allows for the determination of the minimum inhibitory concentration (MIC) of each agent when used in combination, compared to its MIC when used alone. The interaction between the two compounds is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[5]



# Data Presentation: Synergistic Activity of AcrB Inhibitors

While specific quantitative data for a compound designated "AcrB-IN-4" is not publicly available, the following tables represent typical data obtained for potent AcrB inhibitors in checkerboard assays with common antibiotics that are substrates of the AcrB pump. These tables serve as a template for presenting experimental results.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Antibiotics With and Without a Representative AcrB Inhibitor.

| Antibiotic    | Bacterial<br>Strain              | MIC without<br>Inhibitor<br>(μg/mL) | MIC with AcrB<br>Inhibitor<br>(µg/mL) | Fold<br>Reduction in<br>MIC |
|---------------|----------------------------------|-------------------------------------|---------------------------------------|-----------------------------|
| Ciprofloxacin | E. coli (AcrB<br>Overexpressing) | 64                                  | 8                                     | 8                           |
| Levofloxacin  | E. coli (Wild-<br>Type)          | 2                                   | 0.5                                   | 4                           |
| Erythromycin  | E. coli (Wild-<br>Type)          | 128                                 | 8                                     | 16                          |
| Tetracycline  | E. coli (AcrB<br>Overexpressing) | 32                                  | 4                                     | 8                           |
| Novobiocin    | E. coli (Wild-<br>Type)          | 64                                  | 4                                     | 16                          |

Data is representative and compiled from studies on various AcrB inhibitors.[6][7][8]

Table 2: Fractional Inhibitory Concentration (FIC) Index of a Representative AcrB Inhibitor in Combination with Various Antibiotics.



| Antibiotic    | Bacterial<br>Strain                     | FIC of<br>Antibiotic<br>(A) | FIC of AcrB<br>Inhibitor (B) | FIC Index<br>(FICI = FIC<br>A + FIC B) | Interpretati<br>on |
|---------------|-----------------------------------------|-----------------------------|------------------------------|----------------------------------------|--------------------|
| Novobiocin    | E. coli WT-<br>Pore                     | 0.25                        | 0.075                        | 0.325                                  | Synergy            |
| Erythromycin  | E. coli WT-<br>Pore                     | 0.25                        | 0.125                        | 0.375                                  | Synergy            |
| Ciprofloxacin | K.<br>pneumoniae<br>(CIP-<br>Resistant) | 0.5                         | 0.125                        | 0.625                                  | Additive           |
| Levofloxacin  | A. baumannii<br>(MDR)                   | 0.25                        | 0.25                         | 0.5                                    | Synergy            |

FIC Index Interpretation:[4][5]

• Synergy: FICI ≤ 0.5

• Additive/Indifference: 0.5 < FICI ≤ 4

• Antagonism: FICI > 4

Data is representative and compiled from studies on various AcrB inhibitors.[9][10]

# **Experimental Protocols Materials**

- 96-well microtiter plates
- Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- AcrB-IN-4 stock solution



- Antibiotic stock solution
- Sterile pipette tips and reservoirs
- Multichannel pipette
- Incubator (35-37°C)
- Microplate reader (for optical density measurements)

## **Protocol for Checkerboard Assay**

- Preparation of Reagents:
  - Prepare stock solutions of AcrB-IN-4 and the desired antibiotic in an appropriate solvent.
  - Prepare working solutions of the compounds in the broth medium at concentrations that are at least four times the expected MIC.
  - Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
- Plate Setup:
  - $\circ$  Dispense 50 µL of broth medium into each well of a 96-well plate.
  - Along the x-axis (e.g., columns 1-10), create serial dilutions of the antibiotic. Add 50 μL of the antibiotic working solution to the first column and perform serial dilutions across the plate.
  - Along the y-axis (e.g., rows A-G), create serial dilutions of AcrB-IN-4. Add 50 μL of the
     AcrB-IN-4 working solution to the first row and perform serial dilutions down the plate.
  - The result is a matrix of wells containing various concentrations of both agents.
  - Include control wells:
    - Row H: Antibiotic only (to determine its MIC).



- Column 11: AcrB-IN-4 only (to determine its MIC).
- Column 12, Row H: Growth control (no antibiotic or inhibitor).
- A well with broth only for sterility control.
- Inoculation:
  - Add 100 μL of the prepared bacterial inoculum to each well (except the sterility control).
- Incubation:
  - Incubate the plates at 35-37°C for 18-24 hours.
- Data Collection and Analysis:
  - After incubation, determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
  - Calculate the FIC for each compound in every well that shows no growth:
    - FIC of Antibiotic (FIC A) = MIC of Antibiotic in combination / MIC of Antibiotic alone
    - FIC of AcrB-IN-4 (FIC B) = MIC of AcrB-IN-4 in combination / MIC of AcrB-IN-4 alone
  - Calculate the FIC Index (FICI) for each combination:
    - FICI = FIC A + FIC B
  - The FICI value used to characterize the interaction is the lowest FICI calculated.

# Visualizations AcrAB-TolC Efflux Pump Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by AcrB-IN-4.

# **Experimental Workflow for Checkerboard Assay**





Click to download full resolution via product page

Caption: Workflow for the antibiotic and AcrB-IN-4 checkerboard assay.

### Conclusion



The checkerboard assay is an essential tool for evaluating the potential of AcrB inhibitors like **AcrB-IN-4** to synergize with existing antibiotics and overcome multidrug resistance. By following the detailed protocol and data analysis methods outlined in these application notes, researchers can effectively quantify the interactions between these compounds and generate robust data to support further drug development efforts. The provided diagrams offer a clear visual representation of both the underlying biological mechanism and the experimental procedure.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Activity of levofloxacin in combination with colistin against Acinetobacter baumannii: In vitro and in a Galleria mellonella model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Antibacterial Activity of Ciprofloxacin Against Klebsiella pneumoniae by Inhibiting the AcrAB-TolC Efflux Pump System Using Phenylalanine-arginine β-Naphthylamide | Al-Rafidain Journal of Medical Sciences (ISSN 2789-3219) [ajms.iq]
- 3. Identification of potential therapeutics by targeting AcrB protein from AcrAB-TolC multidrug efflux pump of Escherichia coli: an in-silico exploration PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrAB-TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants PMC [pmc.ncbi.nlm.nih.gov]



- 9. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of levofloxacin in combination with ampicillin-sulbactam and tigecycline against multidrug-resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AcrB-IN-4 Checkerboard Assay with Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392029#acrb-in-4-checkerboard-assay-with-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com